molecular formula C12H22N2O4S B14604602 2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate CAS No. 60043-30-3

2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate

Cat. No.: B14604602
CAS No.: 60043-30-3
M. Wt: 290.38 g/mol
InChI Key: FZPXKUQSMSDZLZ-UHFFFAOYSA-N
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Description

2-(3-Azabicyclo[322]nonan-3-yl)-2-oxoethyl ethylsulfamate is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Azabicyclo[3.2.2]nonane Core: This can be achieved through a Diels-Alder reaction followed by a series of reduction and cyclization steps.

    Introduction of the Oxoethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and subsequent steps, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the oxoethyl group.

    Substitution: The ethylsulfamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological disorders.

    Biological Studies: It can be used as a probe to study the function of specific enzymes or receptors in biological systems.

    Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which 2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bicyclic core and functional groups. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.2.2]nonane: This compound shares the same bicyclic core but lacks the oxoethyl and ethylsulfamate groups.

    2-Oxoethyl Ethylsulfamate: This compound contains the oxoethyl and ethylsulfamate groups but lacks the bicyclic core.

Uniqueness

2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate is unique due to the combination of its bicyclic core and functional groups. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

CAS No.

60043-30-3

Molecular Formula

C12H22N2O4S

Molecular Weight

290.38 g/mol

IUPAC Name

[2-(3-azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl] N-ethylsulfamate

InChI

InChI=1S/C12H22N2O4S/c1-2-13-19(16,17)18-9-12(15)14-7-10-3-4-11(8-14)6-5-10/h10-11,13H,2-9H2,1H3

InChI Key

FZPXKUQSMSDZLZ-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)OCC(=O)N1CC2CCC(C1)CC2

Origin of Product

United States

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